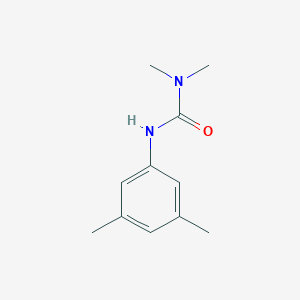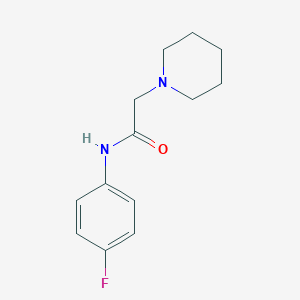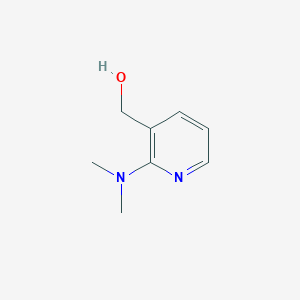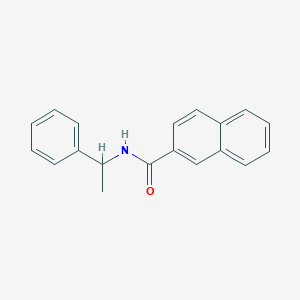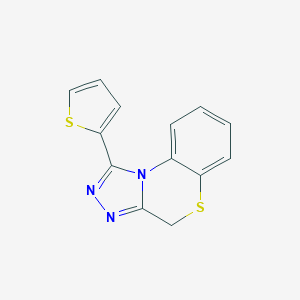![molecular formula C10H17NS B183684 N-[(3-メチルチオフェン-2-イル)メチル]ブタン-1-アミン CAS No. 893611-80-8](/img/structure/B183684.png)
N-[(3-メチルチオフェン-2-イル)メチル]ブタン-1-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
作用機序
N-[(3-methylthiophen-2-yl)methyl]butan-1-amine acts as a dopamine reuptake inhibitor, which means that it blocks the reuptake of dopamine into presynaptic neurons. This leads to an increase in the concentration of dopamine in the synaptic cleft, which in turn enhances dopamine signaling in the brain. The exact mechanism by which N-[(3-methylthiophen-2-yl)methyl]butan-1-amine achieves this effect is not fully understood, but it is believed to involve the inhibition of the dopamine transporter.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(3-methylthiophen-2-yl)methyl]butan-1-amine are complex and depend on a variety of factors, including the dose, route of administration, and individual variability. In general, N-[(3-methylthiophen-2-yl)methyl]butan-1-amine has been shown to increase dopamine signaling in the brain, which can lead to a range of effects such as increased alertness, improved mood, and enhanced cognitive function. However, at higher doses, N-[(3-methylthiophen-2-yl)methyl]butan-1-amine can also produce adverse effects such as agitation, anxiety, and psychosis.
実験室実験の利点と制限
N-[(3-methylthiophen-2-yl)methyl]butan-1-amine has several advantages as a research tool, including its high affinity for the dopamine transporter, its ability to selectively target dopamine signaling, and its potential to enhance cognitive function. However, there are also several limitations to its use in lab experiments, including its potential for abuse and addiction, its potential for producing adverse effects, and the difficulty of synthesizing it in large quantities.
将来の方向性
There are several potential future directions for research on N-[(3-methylthiophen-2-yl)methyl]butan-1-amine, including the development of more selective dopamine reuptake inhibitors, the investigation of its effects on other neurotransmitter systems, and the exploration of its potential therapeutic applications in the treatment of neurological and psychiatric disorders. Additionally, there is a need for further research on the safety and efficacy of N-[(3-methylthiophen-2-yl)methyl]butan-1-amine, particularly in human subjects.
合成法
N-[(3-methylthiophen-2-yl)methyl]butan-1-amine can be synthesized using a multi-step process that involves the reaction of 3-methylthiophen-2-carboxaldehyde with n-butylamine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then treated with acetic anhydride to yield the final product, N-[(3-methylthiophen-2-yl)methyl]butan-1-amine. The synthesis of N-[(3-methylthiophen-2-yl)methyl]butan-1-amine requires a high degree of technical expertise and specialized equipment, making it a challenging compound to produce.
科学的研究の応用
医薬品化学
チオフェンとその誘導体は、幅広い治療特性を持つことが報告されています . これらは、以下のような生物学的および生理学的機能に関して、非常に効果的な化合物です。
材料科学
チオフェンとその誘導体は、材料科学においても用途があります . これらは、ポリマーやその他の材料の合成に使用できます。
新規化合物の合成
チオフェン誘導体は、新規化合物の合成における構成要素として使用できます . たとえば、一連のエチル-2-(置換ベンジリデンアミノ)-4,5,6,7-テトラヒドロベンゾ[b]チオフェン-3-カルボン酸エステル誘導体は、ゲワルト合成を用いて合成されました .
防食活性
チオフェン誘導体は、防食活性を示すことがわかりました . これらは、金属やその他の材料を腐食から保護するために使用できます。
抗菌活性
チオフェン誘導体は、抗菌活性を示すことがわかりました . これらは、微生物を殺したり、その増殖を阻害するために使用できます。
抗がん活性
チオフェン誘導体は、抗がん活性を示すことがわかりました . これらは、がん細胞の増殖を阻害することができます。
特性
IUPAC Name |
N-[(3-methylthiophen-2-yl)methyl]butan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NS/c1-3-4-6-11-8-10-9(2)5-7-12-10/h5,7,11H,3-4,6,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRAFZHFARXMIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=C(C=CS1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405998 |
Source


|
| Record name | N-[(3-methylthiophen-2-yl)methyl]butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
893611-80-8 |
Source


|
| Record name | N-[(3-methylthiophen-2-yl)methyl]butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

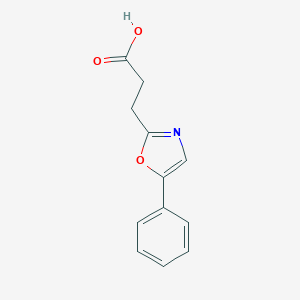
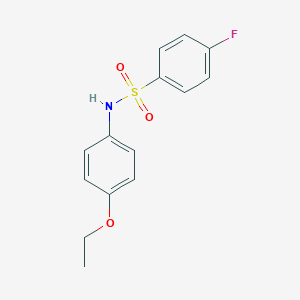
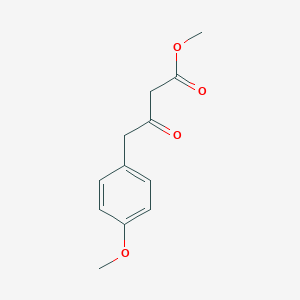
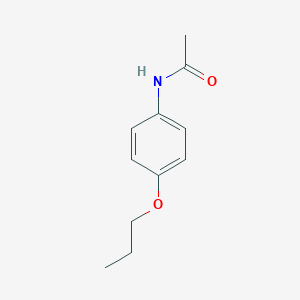



![3-[(3-Bromobenzyl)amino]propan-1-ol](/img/structure/B183618.png)

